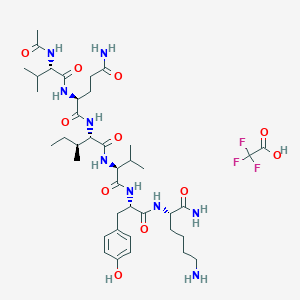

Acetyl-PHF6 amide (TFA)

Übersicht

Beschreibung

Acetyl-PHF6 amide trifluoroacetate (AcPHF6 TFA) is a tau-derived hexapeptide. It is a synthetic peptide that mimics a segment of the tau protein, which is associated with neurodegenerative diseases such as Alzheimer’s disease. The tau protein is known to form neurofibrillary tangles in the brain, contributing to the pathology of Alzheimer’s disease. AcPHF6 TFA is used in scientific research to study the aggregation properties of tau protein and to develop potential therapeutic interventions for tauopathies .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: AcPHF6 TFA wird mittels Festphasen-Peptidsynthese (SPPS) synthetisiert. Der Prozess beinhaltet folgende Schritte:

Harzquellung: Das Rink-Amid-Harz wird eine Stunde lang in trockenem Dichlormethan (DCM) gequollen.

Fmoc-Entschützung: Das Harz wird mit 20 % Piperidin in Dimethylformamid (DMF) entschützt.

Aminosäure-Kopplung: Die erste Aminosäure wird mit 2 Äquivalenten HCTU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-Tetramethyluroniumhexafluorophosphat), 4 Äquivalenten DIPEA (N,N-Diisopropylethylamin) in 5 mL NMP (N-Methyl-2-Pyrrolidon) für 2 Stunden an das Harz geladen.

Kappen: Das Harz wird mit Essigsäureanhydrid und Pyridin im Verhältnis 3:2 gekappt.

Peptidkettenverlängerung: Die Peptidkette wird durch wiederholte Zyklen von Fmoc-Entschützung und Aminosäure-Kopplung verlängert, bis die gewünschte Länge erreicht ist.

Acetylierung: Die terminale freie Aminogruppe wird mit Essigsäureanhydrid und Pyridin acetyliert.

Industrielle Produktionsmethoden: Die industrielle Produktion von AcPHF6 TFA folgt ähnlichen Synthesewegen wie oben beschrieben, jedoch in größerem Maßstab. Der Prozess beinhaltet automatisierte Peptidsynthesizer, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird mittels Hochleistungsflüssigchromatographie (HPLC) gereinigt und mit Massenspektrometrie und Kernspinresonanzspektroskopie (NMR) charakterisiert .

Analyse Chemischer Reaktionen

Reaktionstypen: AcPHF6 TFA unterliegt hauptsächlich Aggregationsreaktionen, die entscheidend sind, um seine Rolle bei neurodegenerativen Erkrankungen zu untersuchen. Die Aggregation wird durch Heparin induziert und mittels Thioflavin-S-(ThS)-Fluoreszenztest überwacht .

Häufige Reagenzien und Bedingungen:

Heparin: Als Induktor für die Aggregation verwendet.

MOPS-Puffer: 20 mM, pH 7,2, dient zur Aufrechterhaltung des Reaktionsmilieus.

ThS-Fluoreszenztest: Zur Überwachung des Aggregationsgrades (Anregung bei 436 nm und Emission bei

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus der Aggregation von AcPHF6 TFA gebildet wird, sind Amyloid-Fibrillen, die untersucht werden, um die Pathologie von tau-assoziierten Erkrankungen zu verstehen .

Wissenschaftliche Forschungsanwendungen

AcPHF6 TFA hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird verwendet, um die Aggregationseigenschaften von Peptiden und Proteinen zu untersuchen.

Biologie: Hilft beim Verständnis der Rolle des Tau-Proteins bei neurodegenerativen Erkrankungen.

Medizin: Unterstützt die Entwicklung therapeutischer Interventionen für die Alzheimer-Krankheit und andere Tauopathien.

Industrie: Wird zur Herstellung von Forschungsreagenzien und Diagnoseinstrumenten verwendet

5. Wirkmechanismus

AcPHF6 TFA übt seine Wirkungen aus, indem es ein Segment des Tau-Proteins nachahmt, das an der Bildung von Neurofibrillen-Tangles beteiligt ist. Die Aggregation von AcPHF6 TFA zu Amyloid-Fibrillen wird durch Beta-Faltblatt-Wechselwirkungen zwischen den Hexapeptid-Motiven vermittelt. Diese Wechselwirkungen führen zur Stabilisierung löslicher Oligomere, die schließlich unlösliche Fibrillen bilden .

Ähnliche Verbindungen:

- AcPHF6 (Acetyl-PHF6):** Ein weiteres tau-abgeleitetes Hexapeptid mit einer ähnlichen Aggregationstendenz.

Amyloid Beta (Aβ) Peptide: Kleine Proteinfragmente, die vom Amyloid-Precursor-Protein abgeleitet sind und bekanntermaßen Amyloid-Plaques in der Alzheimer-Krankheit bilden

Einzigartigkeit von AcPHF6 TFA: AcPHF6 TFA ist aufgrund seiner spezifischen Sequenz und seiner Fähigkeit, das Aggregationsverhalten des Tau-Proteins nachzuahmen, einzigartig. Dies macht es zu einem wertvollen Werkzeug für die Untersuchung von Tauopathien und die Entwicklung potenzieller therapeutischer Interventionen .

Wirkmechanismus

AcPHF6 TFA exerts its effects by mimicking a segment of the tau protein, which is involved in the formation of neurofibrillary tangles. The aggregation of AcPHF6 TFA into amyloid fibrils is mediated by beta-sheet interactions between the hexapeptide motifs. These interactions lead to the stabilization of soluble oligomers, which eventually form insoluble fibrils .

Vergleich Mit ähnlichen Verbindungen

- AcPHF6 (Acetyl-PHF6):** Another tau-derived hexapeptide with a similar aggregation propensity.

Amyloid Beta (Aβ) Peptides: Small protein fragments derived from amyloid precursor protein, known to form amyloid plaques in Alzheimer’s disease

Uniqueness of AcPHF6 TFA: AcPHF6 TFA is unique due to its specific sequence and ability to mimic the tau protein’s aggregation behavior. This makes it a valuable tool for studying tauopathies and developing potential therapeutic interventions .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H63N9O9.C2HF3O2/c1-8-22(6)32(47-34(52)27(16-17-29(40)50)44-36(54)30(20(2)3)42-23(7)48)38(56)46-31(21(4)5)37(55)45-28(19-24-12-14-25(49)15-13-24)35(53)43-26(33(41)51)11-9-10-18-39;3-2(4,5)1(6)7/h12-15,20-22,26-28,30-32,49H,8-11,16-19,39H2,1-7H3,(H2,40,50)(H2,41,51)(H,42,48)(H,43,53)(H,44,54)(H,45,55)(H,46,56)(H,47,52);(H,6,7)/t22-,26-,27-,28-,30-,31-,32-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZQXEVBTNVRQK-YNUHNEFWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H64F3N9O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

904.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

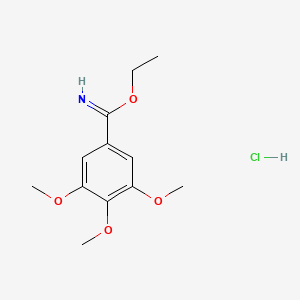

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-{[2-(aminomethyl)pyridin-4-yl]methyl}carbamate hydrochloride](/img/structure/B6299273.png)

![rac-(5R,6R)-1-Azaspiro[4.4]nonan-6-ol hydrochloride](/img/structure/B6299278.png)